

# Application Notes: Western Blot Analysis of p-MET Inhibition by **Savolitinib**

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## Compound of Interest

Compound Name: *Savolitinib*

Cat. No.: *B612288*

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## Introduction

**Savolitinib** (also known as Volitinib, AZD6094, or HMPL-504) is a potent and highly selective small-molecule inhibitor of the mesenchymal-epithelial transition factor (MET) receptor tyrosine kinase.[1] Aberrant MET signaling, often driven by gene amplification, mutation, or overexpression, is a key driver in various cancers, promoting tumor growth, invasion, and metastasis.[2] **Savolitinib** exerts its therapeutic effect by binding to the ATP-binding site of MET, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[1] This application note provides a detailed protocol for assessing the inhibitory activity of **Savolitinib** on MET phosphorylation (p-MET) using Western blot analysis, a fundamental technique for characterizing the pharmacodynamics of targeted therapies in cancer research.

## Mechanism of Action: **Savolitinib**

The MET receptor is activated upon binding to its ligand, hepatocyte growth factor (HGF), leading to receptor dimerization and trans-autophosphorylation of key tyrosine residues (Y1234/1235) in the kinase domain. This phosphorylation event creates docking sites for adaptor proteins, initiating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[3]

**Savolitinib** is a selective MET inhibitor with an IC<sub>50</sub> of approximately 5 nM for MET and 3 nM for p-MET.[1] By blocking the kinase activity, **Savolitinib** effectively reduces the levels of

phosphorylated MET, thereby attenuating the downstream signaling and inhibiting the growth of MET-dependent cancer cells.[4]

## Data Presentation: Quantitative Analysis of p-MET Inhibition

The following tables summarize the dose- and time-dependent inhibition of MET phosphorylation by **Savolitinib** in a patient-derived xenograft model of papillary renal cell carcinoma (RCC-47). The data is derived from Western blot and Meso Scale Discovery (MSD) analyses.

Table 1: Dose-Dependent Inhibition of p-MET (p-Y1349) in RCC-47 Xenografts 8 Hours Post-**Savolitinib** Treatment

Savolitinib Dose (mg/kg)	Mean p-MET Inhibition (%)	Standard Deviation
0.5	51	N/A
2.5	62	N/A
10	90	N/A
25	93	N/A

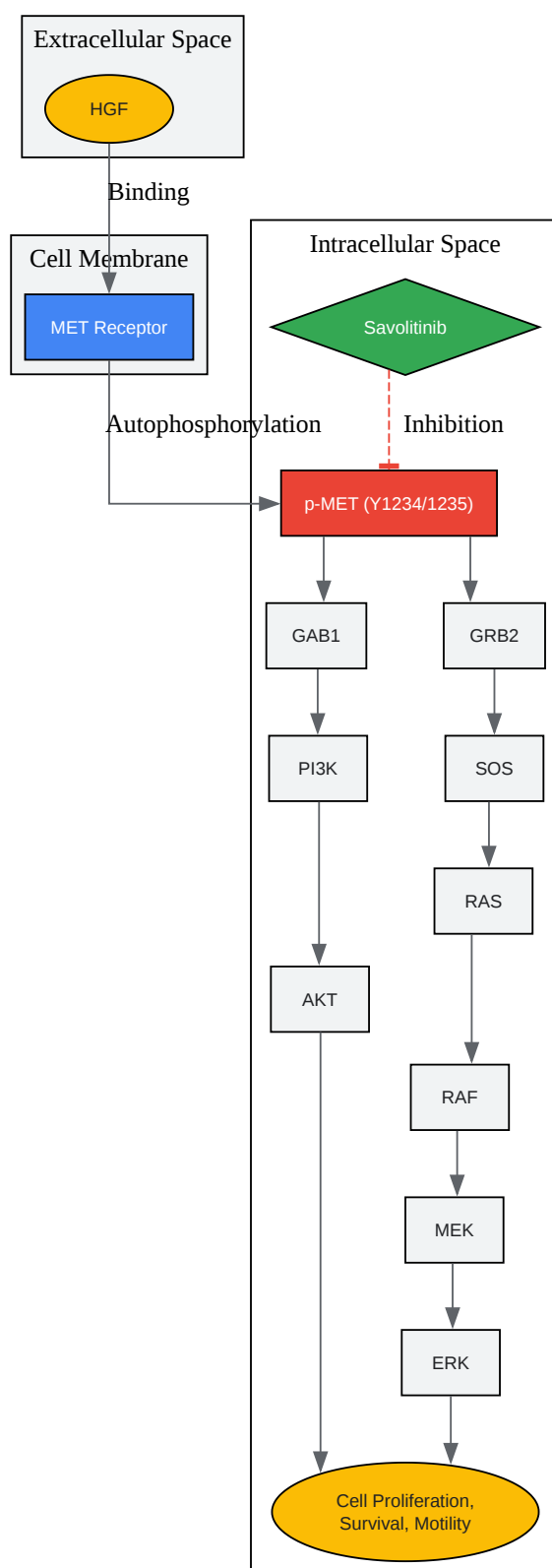
Data adapted from "The MET Inhibitor AZD6094 (**Savolitinib**, HMPL-504) Induces Regression in Papillary Renal Cell Carcinoma Patient-Derived Xenograft Models". Inhibition is relative to vehicle-treated tumors.

Table 2: Time-Dependent Inhibition of p-MET (p-Y1349) in RCC-47 Xenografts with 10 mg/kg and 25 mg/kg **Savolitinib**

Time Post-Dose (hours)	p-MET Inhibition (%) with 10 mg/kg	p-MET Inhibition (%) with 25 mg/kg
2	Near-complete (~95%)	Near-complete (~95%)
8	~90%	~93%
24	~45%	~39%

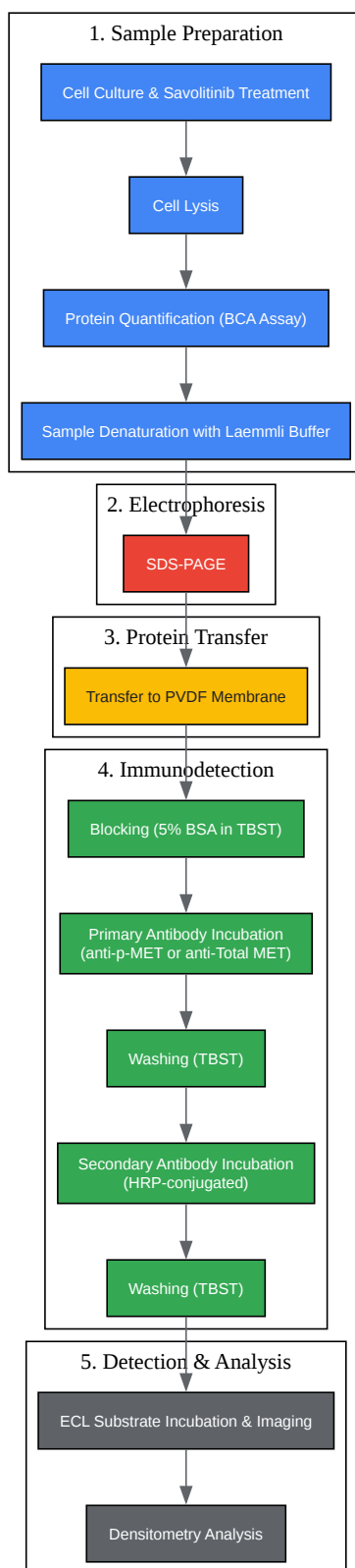
Data adapted from "The MET Inhibitor AZD6094 (**Savolitinib**, HMPL-504) Induces Regression in Papillary Renal Cell Carcinoma Patient-Derived Xenograft Models". Inhibition is relative to vehicle-treated tumors.

## Visualizations



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Caption: MET Signaling Pathway and **Savolitinib**'s Point of Inhibition.



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Caption: Experimental Workflow for Western Blot Analysis.

## Experimental Protocols

### Protocol 1: Cell Lysis and Protein Quantification

- Cell Culture and Treatment: Plate cells (e.g., MET-amplified gastric or lung cancer cell lines) and allow them to adhere overnight. Treat cells with varying concentrations of **Savolitinib** (e.g., 0, 1, 10, 100 nM) for a specified duration (e.g., 2, 8, 24 hours).
- Cell Lysis:
  - Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
  - Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish.
  - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
  - Incubate on ice for 30 minutes with occasional vortexing.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C.
  - Transfer the supernatant (protein lysate) to a new tube.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
  - Normalize the protein concentration of all samples with lysis buffer.

### Protocol 2: Western Blot Analysis of p-MET and Total MET

- Sample Preparation for Electrophoresis:
  - To 20-30 µg of protein lysate, add 4x Laemmli sample buffer to a final concentration of 1x.
  - Boil the samples at 95-100°C for 5 minutes to denature the proteins.

- SDS-PAGE:
  - Load the denatured protein samples and a pre-stained protein ladder into the wells of a 4-12% Bis-Tris polyacrylamide gel.
  - Run the gel in 1x MOPS or MES SDS Running Buffer at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.
- Protein Transfer:
  - Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
  - Ensure the membrane is pre-activated with methanol.
  - Transfer at 100 V for 1-2 hours at 4°C.
- Immunoblotting:
  - Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
  - Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-MET (Tyr1234/1235) or rabbit anti-MET) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
  - Washing: Wash the membrane three times for 10 minutes each with TBST.
  - Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
  - Washing: Wash the membrane three times for 10 minutes each with TBST.
- Detection and Analysis:

- Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Capture the chemiluminescent signal using a digital imaging system.
- Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the p-MET signal to the total MET signal for each sample to account for any variations in protein loading.

### Reagents and Buffers

- RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
- Protease and Phosphatase Inhibitor Cocktails: Commercially available.
- BCA Protein Assay Kit: Commercially available.
- 4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20%  $\beta$ -mercaptoethanol (added fresh).
- 10x Tris-Buffered Saline (TBS): 200 mM Tris, 1.5 M NaCl; adjust pH to 7.6.
- TBST: 1x TBS with 0.1% Tween-20.
- Blocking Buffer: 5% w/v BSA in TBST.
- Primary Antibodies:
  - Rabbit anti-phospho-MET (Tyr1234/1235)
  - Rabbit anti-MET
- Secondary Antibody:
  - HRP-conjugated goat anti-rabbit IgG
- ECL Substrate: Commercially available.



## References

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